molecular formula C20H26N4O B2961586 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide CAS No. 1797804-27-3

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide

Cat. No. B2961586
CAS RN: 1797804-27-3
M. Wt: 338.455
InChI Key: ZDTJUJPLFDXFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide” is a derivative of 2-aminopyrimidine . These compounds are prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . They differ from each other by the substitutions of their amino group and of their phenyl ring .


Synthesis Analysis

The synthesis of these compounds involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . For example, the reaction of 400 mg of a precursor compound in 15 cm³ of dry THF with 651 mg of pyrrolidine yielded a related compound .


Molecular Structure Analysis

The molecular structure of these compounds includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and various substitutions at different positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

Discovery of Histone Deacetylase Inhibitors

The compound MGCD0103, a structurally related analog, represents a class of isotype-selective histone deacetylase (HDAC) inhibitors. It selectively inhibits HDACs 1-3 and 11, which are crucial for cancer cell proliferation and survival. By inhibiting these HDACs, MGCD0103 induces histone acetylation, cell-cycle arrest, and apoptosis in cancer cells. Its oral bioavailability and significant antitumor activity in vivo highlight its potential as an anticancer drug. This discovery opens the door for further research into related compounds for cancer therapy (Zhou et al., 2008).

Development of Cognitive Disorder Treatments

PF-04447943, another compound with a similar pyrimidinyl structure, has been identified as a novel PDE9A inhibitor. It exhibits selectivity for PDE9A over other PDE family members and shows promise in treating cognitive disorders. This compound elevates central cGMP levels in the brain and CSF of rodents, displaying procognitive activity in several rodent models. Clinical trials have confirmed its tolerability in humans and its potential as a pharmacological tool for testing hypotheses in disease states associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).

Anti-angiogenic and DNA Cleavage Activities

A series of novel piperidine analogues, structurally related to the compound of interest, have shown significant anti-angiogenic and DNA cleavage activities. These compounds effectively block the formation of blood vessels in vivo and exhibit differential migration and band intensities in DNA binding/cleavage assays. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the importance of electron-donating and withdrawing groups in their phenyl ring for potency (Kambappa et al., 2017).

Nonlinear Optical and Electronic Properties

The pyrimidine ring, a core component of these compounds, is known for its significance in both natural and synthetic contexts, including DNA and RNA. Research into thiopyrimidine derivatives has revealed their promising applications in medicine and nonlinear optics (NLO). These studies have shown that specific phenyl pyrimidine derivatives exhibit considerable NLO character, suggesting their suitability for optoelectronic applications and further exploration in medical and NLO fields (Hussain et al., 2020).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the resources, 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .

Future Directions

The future directions for these compounds could involve further testing and development for their potential antitrypanosomal and antiplasmodial activities . The influence of the structural modifications on these activities could also be a focus of future research .

properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-14-19(24-12-5-6-13-24)23-18(22-16)15-21-20(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTJUJPLFDXFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CCCC2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.